2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the CAS Number: 380193-38-4 . It has a molecular weight of 380.85 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzoic acid . The Inchi Code for this compound is 1S/C17H17ClN2O4S/c18-16-7-6-14 (12-15 (16)17 (21)22)25 (23,24)20-10-8-19 (9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2, (H,21,22) .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 380.85 . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
A study by Mandić et al. (2004) explored the electrochemical reduction of related compounds, shedding light on the reduction mechanisms that could be relevant for understanding the behavior of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid in various chemical environments. This research could pave the way for developing novel synthesis routes or modifying the compound for specific applications (Mandić, Nigović, & Šimunić, 2004).
Potential Pharmacological Applications
The synthesis of S,N-substituted 2-mercaptobenzenesulfonamide derivatives, as reported by Pomarnacka and Kornicka (1998), indicates the possibility of generating compounds with potential pharmacological activities. This suggests that derivatives of this compound could be explored for their anticancer properties (Pomarnacka & Kornicka, 1998).
Antimicrobial and Antifungal Activities
A research by Rehman et al. (2016) on N-substituted derivatives of related compounds demonstrated antimicrobial and hemolytic activity, highlighting the potential of this compound and its derivatives in developing new antimicrobial agents (Rehman et al., 2016).
EP1 Receptor Antagonist Development
Naganawa et al. (2006) discovered that modifications to the sulfonyl moiety of compounds similar to this compound could lead to optimized EP1 receptor antagonist activity. This research points towards the potential application of the compound in developing treatments targeting the EP1 receptor (Naganawa et al., 2006).
Drug Metabolism Insights
The study of the oxidative metabolism of Lu AA21004 by Hvenegaard et al. (2012) could provide valuable insights into the metabolic pathways and enzyme interactions of related sulfonamide compounds, including this compound. Understanding these pathways is crucial for drug development and safety assessments (Hvenegaard et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like phosphodiesterases .
Biochemical Pathways
Related compounds have been implicated in the cgmp-specific phosphodiesterase (pde5) pathway , which plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic guanosine monophosphate (cGMP).
Result of Action
If it indeed targets pde5, it could potentially inhibit this enzyme, leading to an increase in intracellular cgmp levels, which could have various downstream effects depending on the cell type and context .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-16-7-6-14(12-15(16)17(21)22)25(23,24)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXETVTWUADLWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.